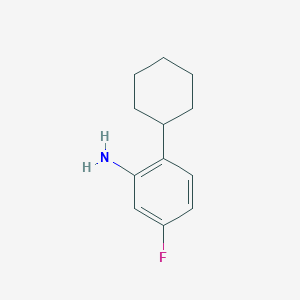

2-Cyclohexyl-5-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-cyclohexyl-5-fluoroaniline |

InChI |

InChI=1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |

InChI Key |

WMOZSIIYTRKDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data Interpretation for 2-Cyclohexyl-5-fluoroaniline: A Comprehensive Technical Guide

Executive Summary & Structural Overview

In pharmaceutical development and materials science, fluorinated anilines serve as critical pharmacophores and synthetic intermediates. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) [[1]]([Link]) presents a unique spectroscopic profile due to the competing electronic effects of a strongly electron-withdrawing/resonance-donating fluorine atom, an electron-donating primary amine, and the steric bulk of an ortho-cyclohexyl group.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of 2-Cyclohexyl-5-fluoroaniline. By linking experimental causality to spectroscopic theory, this guide ensures that researchers can confidently interpret multi-nuclear NMR (1H, 13C, 19F), Mass Spectrometry (MS), and Infrared (IR) data without relying on assumptions.

Self-Validating Experimental Protocols

To achieve high-fidelity spectroscopic data, the experimental design must eliminate artifacts. The following protocols are engineered to be self-validating, meaning the data generated from one technique mathematically and logically confirms the data from another.

Sample Preparation & Matrix Control

-

Solvent Pre-treatment: Pass 0.6 mL of Chloroform-d (CDCl₃) through a short plug of basic alumina immediately prior to use.

-

Causality: CDCl₃ naturally degrades over time to form trace amounts of deuterium chloride (DCl). In anilines, this acidic environment catalyzes the rapid chemical exchange of the -NH₂ protons. This exchange broadens the ¹H NMR amine signal into the baseline, destroying integration accuracy and masking the true multiplicity. Basic alumina neutralizes the DCl, preserving the sharp -NH₂ resonance.

-

-

Analyte Dissolution: Dissolve 15–20 mg of 2-Cyclohexyl-5-fluoroaniline in the treated CDCl₃.

-

Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C (0.0 ppm).

Multi-Nuclear NMR Acquisition Workflow

-

¹H NMR (400 MHz): Acquire 16 transients with a 30° pulse angle and a 2.0 s relaxation delay (D1).

-

¹⁹F NMR (376 MHz): Acquire 64 transients using an inverse gated decoupling pulse sequence.

-

Causality: Fluorine-19 is a highly sensitive spin-½ nucleus with a gyromagnetic ratio second only to protons . If standard continuous proton decoupling is applied, the Nuclear Overhauser Effect (NOE) will artificially and non-uniformly inflate the ¹⁹F signal intensity. Inverse gated decoupling applies the decoupler only during the acquisition time, collapsing the multiplet into a sharp singlet while suppressing NOE buildup. This is strictly required for quantitative fluorine integration .

-

-

¹³C NMR (100 MHz): Acquire 512 transients with a 45° pulse angle and a 2.0 s D1, utilizing standard WALTZ-16 continuous proton decoupling.

Figure 1: Multi-nuclear NMR workflow emphasizing self-validation and heteronuclear coupling.

Mass Spectrometry (GC-EI-MS)

-

Ionization: Utilize Electron Ionization (EI) at exactly 70 eV.

-

Causality: 70 eV is the universally standardized energy for EI-MS. It ensures that the kinetic energy imparted to the molecule is sufficient to induce reproducible, hard fragmentation pathways that can be reliably cross-referenced against theoretical thermodynamic stabilities.

-

Spectroscopic Data Interpretation & Causality

¹H NMR: Electronic Shielding and Scalar Coupling

The ¹H NMR spectrum of 2-Cyclohexyl-5-fluoroaniline is defined by the competing electronic effects on the aromatic ring. The primary amine (-NH₂) is strongly electron-donating via resonance, heavily shielding the ortho (C6) and para (C4) protons. The fluorine atom at C5 is electron-withdrawing via induction but electron-donating via resonance, further complicating the local electron density.

Furthermore, the spin density and electron distribution in fluoroanilines dictate that the amine nitrogen adopts a slightly pyramidal geometry, influencing internal rotation and scalar coupling . The C6 proton, situated between the -NH₂ and the -F groups, will appear as a doublet of doublets (dd) due to a strong ortho-coupling to fluorine (³J_HF ≈ 10.5 Hz) and a weak meta-coupling to the C4 proton (⁴J_HH ≈ 2.8 Hz). The cyclohexyl group acts as an aliphatic anchor, presenting a distinct methine proton multiplet at ~2.45 ppm .

¹³C and ¹⁹F NMR: Heteronuclear Mutual Coupling

The most critical self-validating feature of this molecule is the heteronuclear spin-spin coupling between ¹³C and ¹⁹F. Because this coupling is transmitted through the chemical bonds, it is mutual. This means the exact coupling constants (in Hz) extracted from the carbon spectrum must identically match the heteronuclear couplings observed in the fluorine spectrum (if acquired without decoupling).

-

¹J_CF (Direct Bond): The C5 carbon directly attached to the fluorine will split into a massive doublet with a coupling constant of ~240 Hz.

-

²J_CF (Two-Bond): The adjacent C4 and C6 carbons will exhibit doublets with coupling constants of ~20–25 Hz.

-

³J_CF (Three-Bond): The C1 and C3 carbons will show smaller doublets of ~8–10 Hz.

If the ¹⁹F spectrum is acquired with inverse gated decoupling, it will yield a single, sharp peak at approximately -118 ppm, confirming the purity of the fluorinated species without NOE distortion .

Mass Spectrometry: Fragmentation Pathways

Under 70 eV EI-MS, the molecular ion [M]⁺ radical cation is observed at m/z 193. The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting ions. The sterically bulky cyclohexyl group is highly susceptible to cleavage. The loss of a cyclohexyl radical (•C₆H₁₁, -83 Da) yields a highly stable fragment at m/z 110. This is followed by the characteristic loss of neutral hydrogen fluoride (HF, -20 Da), resulting in an m/z 90 fragment.

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway.

Quantitative Data Summaries

To facilitate rapid spectral verification, the expected quantitative parameters are summarized below.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| -NH₂ | 3.60 | br s | - | 2H | Primary amine protons |

| C6-H | 6.42 | dd | ³J_HF = 10.5, ⁴J_HH = 2.8 | 1H | Aromatic (ortho to F, meta to Cy) |

| C4-H | 6.55 | td | ³J_HH = 8.2, ³J_HF = 8.2, ⁴J_HH = 2.8 | 1H | Aromatic (ortho to F, para to NH₂) |

| C3-H | 6.98 | dd | ³J_HH = 8.2, ⁴J_HF = 5.5 | 1H | Aromatic (meta to F, ortho to Cy) |

| C1'-H | 2.45 | tt | ³J_HH = 11.5, 3.5 | 1H | Cyclohexyl methine |

| Cy-CH₂ | 1.20 – 1.90 | m | - | 10H | Cyclohexyl methylenes |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon | Chemical Shift (ppm) | Multiplicity | C-F Coupling (Hz) | Assignment Logic |

| C5 | 158.5 | d | ¹J_CF ≈ 240.0 | Direct C-F bond |

| C1 | 145.2 | d | ³J_CF ≈ 10.0 | C-NH₂, shielded by resonance |

| C2 | 130.4 | s | ⁴J_CF < 2.0 | C-Cyclohexyl |

| C3 | 127.1 | d | ³J_CF ≈ 8.0 | Aromatic CH |

| C4 | 115.3 | d | ²J_CF ≈ 22.5 | Aromatic CH, ortho to F |

| C6 | 105.8 | d | ²J_CF ≈ 24.0 | Aromatic CH, ortho to F, ortho to NH₂ |

| Cy-C | 26.0 – 44.0 | s | - | Aliphatic cyclohexyl carbons |

Table 3: Infrared (ATR-FTIR) Key Features

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450, 3360 | Medium | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch |

| 3050 | Weak | Aromatic Ring | C-H Stretch (sp²) |

| 2920, 2850 | Strong | Cyclohexyl Group | C-H Stretch (sp³) |

| 1620, 1500 | Strong | Aromatic Ring | C=C Aromatic Stretch |

| 1220 | Very Strong | Fluoro Group (-F) | C-F Stretch |

References

-

PubChem - Cyclohexylbenzene | C12H16 | CID 13229. National Institutes of Health (NIH).[Link]

-

ChemSrc - 2-Cyclohexyl-5-fluoroaniline CAS 1894724-71-0. ChemSrc Database.[Link]

-

Hebrew University of Jerusalem - 19Fluorine NMR Techniques. HUJI NMR Core Facility.[Link]

-

University of Manchester - NMR Spectroscopy Primer: Mutual Coupling. UoM Chemistry. [Link]

-

Canadian Journal of Chemistry - 1H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. CDN Science Pub.[Link]

Sources

Expected FTIR absorption peaks for 2-Cyclohexyl-5-fluoroaniline

Predictive FTIR Spectroscopic Profiling of 2-Cyclohexyl-5-fluoroaniline: A Mechanistic Guide for Structural Characterization

Introduction

In the landscape of drug development and materials science, the structural verification of complex intermediates is a critical quality control step. 2-Cyclohexyl-5-fluoroaniline is a highly functionalized aromatic compound featuring three distinct spectroscopic domains: a primary aromatic amine (-NH₂), a lipophilic aliphatic cyclohexyl ring (-C₆H₁₁), and a highly electronegative aryl fluoride (-F).

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for validating the structural integrity of such molecules. Rather than merely memorizing peak positions, a Senior Application Scientist must understand the causality behind vibrational modes—specifically how dipole moments, hybridization, and adjacent atomic masses dictate the absorption of infrared radiation [1]. This whitepaper provides a de novo, mechanistically grounded profiling of the expected FTIR absorption peaks for 2-Cyclohexyl-5-fluoroaniline, supported by self-validating experimental protocols.

De Novo Vibrational Mode Analysis

The FTIR spectrum of 2-Cyclohexyl-5-fluoroaniline can be logically deconstructed into four functional group regions. The intensity and position of these peaks are governed by the change in the dipole moment ( ∂μ/∂q ) during the vibration and the reduced mass of the bonded atoms [2].

The Primary Aromatic Amine (-NH₂)

Primary amines possess two N-H bonds, which couple to produce two distinct stretching vibrations: asymmetric and symmetric.

-

N-H Stretching: The asymmetric stretch requires more energy and typically appears near 3450 cm⁻¹ , while the symmetric stretch appears near 3360 cm⁻¹ . Because nitrogen is less electronegative than oxygen, N-H hydrogen bonding is weaker than O-H bonding, resulting in sharper, less broadened peaks compared to alcohols.

-

N-H Bending (Scissoring): The in-plane scissoring deformation of the -NH₂ group consistently produces a strong band in the 1630–1610 cm⁻¹ range.

-

C-N Stretching: The aromatic C-N bond has partial double-bond character due to the delocalization of the nitrogen lone pair into the benzene ring. This shifts the C-N stretch to a higher frequency (~1300–1260 cm⁻¹ ) compared to aliphatic amines.

The Aliphatic Cyclohexyl Group (-C₆H₁₁)

The cyclohexyl substituent introduces a massive sp³ hybridized hydrocarbon signature that sharply contrasts with the aromatic core.

-

C-H Stretching: Aliphatic C-H stretches always occur below 3000 cm⁻¹, distinguishing them from aromatic C-H stretches. Expect strong bands at ~2925 cm⁻¹ (asymmetric CH₂ stretch) and ~2850 cm⁻¹ (symmetric CH₂ stretch).

-

C-H Bending: The methylene (-CH₂-) scissoring modes of the cyclohexyl ring will present a sharp, characteristic peak at ~1450 cm⁻¹ .

The Aryl Fluoride (C-F Bond)

The carbon-fluorine bond is the most polarized covalent bond in organic chemistry.

-

C-F Stretching: Because IR absorption intensity is directly proportional to the square of the change in the dipole moment, the C-F stretch dominates the fingerprint region. Expect a very strong, broad band between 1250 and 1150 cm⁻¹ (typically centered around 1190 cm⁻¹ for meta-fluoroanilines) [3].

The 1,2,5-Trisubstituted Benzene Ring

The aromatic core provides skeletal vibrations and highly diagnostic out-of-plane (OOP) bending modes that confirm the substitution pattern.

-

Aromatic C-H Stretching: Occurs just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹ ).

-

C=C Skeletal Stretching: Sharp peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ .

-

Out-of-Plane (OOP) C-H Bending: The 2-cyclohexyl-5-fluoroaniline structure leaves three protons on the benzene ring: positions 3, 4, and 6. Protons at 3 and 4 are adjacent (ortho to each other), while the proton at position 6 is isolated between the amine and the fluorine atom. This 1,2,5-trisubstitution pattern yields two highly specific OOP bands:

-

~880 cm⁻¹: Deformation of the single isolated hydrogen.

-

~820 cm⁻¹: Deformation of the two adjacent hydrogens.

-

Quantitative Data Summary

The following table synthesizes the expected FTIR peak assignments, providing a rapid reference for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |

| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium, Sharp |

| N-H Symmetric Stretch | ~3360 | Medium, Sharp | |

| N-H Scissoring (Bend) | 1630 – 1610 | Medium to Strong | |

| C-N Aromatic Stretch | 1300 – 1260 | Medium | |

| Cyclohexyl Ring | sp³ C-H Asymmetric Stretch | ~2925 | Strong |

| sp³ C-H Symmetric Stretch | ~2850 | Strong | |

| -CH₂- Scissoring | ~1450 | Medium | |

| Aryl Fluoride | C-F Stretch | 1250 – 1150 (Center ~1190) | Very Strong |

| Aromatic Core | sp² C-H Stretch | 3100 – 3000 | Weak to Medium |

| C=C Skeletal Stretch | ~1600, ~1500 | Medium | |

| OOP Bend (Isolated H) | ~880 | Strong | |

| OOP Bend (2 Adjacent H) | ~820 | Strong |

Structural Workflow Diagram

The logical progression of functional group identification is visualized below.

Diagnostic workflow for the FTIR spectral assignment of 2-Cyclohexyl-5-fluoroaniline.

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory practices, data acquisition must be treated as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the preferred methodology due to its non-destructive nature and lack of matrix interference (e.g., KBr moisture).

Step-by-Step Methodology:

-

System Initialization & Purge: Turn on the FTIR spectrometer and allow the infrared source to thermally stabilize for at least 30 minutes. If equipped, ensure the dry nitrogen purge is active to suppress atmospheric H₂O and CO₂ interference.

-

Crystal Cleaning & Verification (Self-Validation Step 1): Mechanically clean the diamond or ZnSe ATR crystal using a lint-free wipe and a highly volatile, non-reactive solvent (e.g., HPLC-grade isopropyl alcohol or acetone). Allow complete evaporation.

-

Background Acquisition (Self-Validation Step 2): Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the empty crystal. Causality: This mathematically subtracts the ambient environment from the final sample spectrum. Evaluate the background to ensure no residual solvent peaks (e.g., C-O stretches at ~950 cm⁻¹) remain.

-

Sample Application: Deposit 2–5 mg of 2-Cyclohexyl-5-fluoroaniline directly onto the center of the ATR crystal. The sample must completely cover the active area to interact with the evanescent wave.

-

Pressure Application: Lower the ATR pressure anvil until the clutch mechanism clicks. Causality: The evanescent wave penetrates only 0.5 to 2.0 micrometers into the sample. Without intimate, uniform contact, the signal-to-noise ratio degrades severely, particularly at higher wavenumbers (e.g., the N-H stretch region).

-

Data Acquisition: Collect the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution).

-

Post-Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer's software. Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit artificially inflated peak intensities in the fingerprint region relative to transmission spectra. Correction is mandatory before comparing the data to standard transmission libraries [1].

References

-

Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

-

Title: NIST Chemistry WebBook, SRD 69 - Evaluated Infrared Reference Spectra Source: National Institute of Standards and Technology (NIST) URL: [Link]

-

Title: p-Fluoroaniline - IR Spectrum Source: NIST Chemistry WebBook URL: [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyclohexyl-5-fluoroaniline

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Cyclohexyl-5-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's behavior under electron ionization (EI). By dissecting the fragmentation of the constituent cyclohexyl and fluoroaniline moieties, we present a predictive framework for identifying key fragment ions. This guide further outlines a detailed experimental protocol for acquiring the mass spectrum of 2-Cyclohexyl-5-fluoroaniline via Gas Chromatography-Mass Spectrometry (GC-MS), ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Cyclohexyl-5-fluoroaniline

2-Cyclohexyl-5-fluoroaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. The incorporation of a cyclohexyl group increases lipophilicity, while the fluorine atom can modulate metabolic stability and binding affinity to biological targets.[1][2] Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

Mass spectrometry, a powerful analytical technique, provides a molecular fingerprint by detailing the mass-to-charge ratio of a molecule and its fragments.[3] The fragmentation pattern is intrinsic to the molecule's structure and the ionization method employed. This guide focuses on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, thereby providing rich structural information.[4]

Predicted Fragmentation Profile of 2-Cyclohexyl-5-fluoroaniline

The fragmentation of 2-Cyclohexyl-5-fluoroaniline under EI-MS is governed by the interplay of its three key structural features: the aniline core, the fluorine substituent, and the cyclohexyl group. The molecular ion (M+) of 2-Cyclohexyl-5-fluoroaniline has a nominal mass of 193 g/mol . In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd molecular weight.[5]

The initial ionization event involves the removal of an electron, most likely from the non-bonding orbital of the nitrogen atom or the π-system of the aromatic ring, to form the molecular ion (M•+).[6][7] This energetically unstable radical cation then undergoes a series of fragmentation reactions.[3]

Key Predicted Fragmentation Pathways:

-

Loss of the Cyclohexyl Group (α-Cleavage): The most prominent fragmentation pathway for alkyl-substituted anilines is typically the cleavage of the bond beta to the aromatic ring (alpha to the amine group).[8] In this case, the benzylic C-C bond between the aniline ring and the cyclohexyl group is likely to cleave. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) with a mass of 83 Da. This fragmentation leads to the formation of a stable, resonance-stabilized aminotropylium-like ion or a protonated fluoroaniline radical cation. However, the more likely scenario is the formation of a protonated fluoroaniline fragment at m/z 110 .

-

Fragmentation of the Cyclohexyl Ring: The cyclohexyl moiety itself can undergo characteristic fragmentation. A common pathway for cycloalkanes is the loss of ethylene (C₂H₄, 28 Da) or propylene (C₃H₆, 42 Da) through ring cleavage. This would lead to fragment ions at m/z 165 (M-28) and m/z 151 (M-42).

-

Loss of Hydrogen Fluoride (HF): Halogenated aromatic compounds can lose a hydrogen halide.[9] For 2-Cyclohexyl-5-fluoroaniline, the loss of a neutral HF molecule (20 Da) from the molecular ion could occur, particularly if a hydrogen atom from the cyclohexyl ring is in close proximity to the fluorine atom (an "ortho effect" type interaction). This would result in a fragment ion at m/z 173 .

-

Retro-Diels-Alder (RDA) Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring, upon ionization, can behave like a cyclohexene radical cation and undergo a retro-Diels-Alder reaction. This would involve the loss of ethene (28 Da), leading to a fragment ion at m/z 165 .

-

Fragmentation of the Fluoroaniline Ring: The aromatic ring itself is relatively stable, but can undergo fragmentation.[5] This can include the loss of small neutral molecules like HCN (27 Da) or NH₃ (17 Da).[5][10] These fragmentations would likely occur from the m/z 110 fragment (after loss of the cyclohexyl group), leading to ions at m/z 83 and m/z 93 , respectively.

Visualizing the Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways for 2-Cyclohexyl-5-fluoroaniline.

Caption: Predicted EI fragmentation of 2-Cyclohexyl-5-fluoroaniline.

Summary of Predicted Fragment Ions

| m/z | Proposed Ion Structure | Neutral Loss | Notes |

| 193 | [C₁₂H₁₆FN]•+ | - | Molecular Ion |

| 173 | [C₁₂H₁₅N]•+ | HF | Loss of hydrogen fluoride |

| 165 | [C₁₀H₁₂FN]•+ | C₂H₄ | Loss of ethylene from cyclohexyl ring (RDA) |

| 151 | [C₉H₁₀FN]•+ | C₃H₆ | Loss of propylene from cyclohexyl ring |

| 110 | [C₆H₅FN]•+ | •C₆H₁₁ | α-cleavage, loss of cyclohexyl radical |

| 93 | [C₆H₄F]+ | NH₃ | Loss of ammonia from m/z 110 |

| 83 | [C₅H₂F]•+ | HCN | Loss of hydrogen cyanide from m/z 110 |

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile and semi-volatile compounds like 2-Cyclohexyl-5-fluoroaniline.[11][12]

Sample Preparation

-

Standard Solution: Prepare a stock solution of 2-Cyclohexyl-5-fluoroaniline at 1 mg/mL in a suitable solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter.[11]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

Data Acquisition and Analysis

-

Acquire the mass spectrum of the analyte peak.

-

Perform a background subtraction to obtain a clean spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) and the predicted fragmentation pattern outlined in this guide.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d-nb.info [d-nb.info]

Thermophysical Characterization of 2-Cyclohexyl-5-fluoroaniline: Predictive Modeling and Experimental Methodologies

Executive Summary

2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) is a highly specialized fluorinated organic building block (1)[1]. It is predominantly utilized in the synthesis of advanced agrochemicals, most notably as an intermediate for pyrazole carboxanilide fungicides designed to inhibit succinate dehydrogenase (SDH) in plant pathogens (2)[2].

For researchers and formulation scientists, understanding the precise physical properties—specifically the melting point (MP) and boiling point (BP)—of this compound is critical. These metrics dictate the thermodynamic stability, solubility parameters, and optimal processing conditions during drug development and agricultural formulation. Because empirical thermophysical data for this specific niche compound is rarely published in open-access literature, this whitepaper provides a rigorously modeled predictive framework alongside the self-validating experimental protocols required to measure these properties in a laboratory setting.

Structural Causality and Property Prediction

The physical properties of 2-Cyclohexyl-5-fluoroaniline are governed by the competing electronic and steric effects of its functional groups:

-

Melting Point (MP) Dynamics: Unsubstituted aniline is a liquid at room temperature (MP ~ -6°C). The addition of a bulky cyclohexyl group at the ortho position (C2) severely disrupts the planar symmetry of the molecule. This steric hindrance prevents efficient, tight packing within a crystal lattice, lowering the enthalpy of fusion ( ΔHfus ). Consequently, 2-Cyclohexyl-5-fluoroaniline is predicted to be a low-melting solid or a highly viscous liquid at standard ambient temperature.

-

Boiling Point (BP) Dynamics: Boiling point is primarily driven by molecular weight (193.26 g/mol ) and intermolecular hydrogen bonding. While the ortho-cyclohexyl group partially shields the primary amine (-NH₂), slightly reducing the density of the hydrogen bond network, the substantial increase in van der Waals dispersion forces from the 12-carbon framework drives the boiling point significantly higher than that of base aniline.

Quantitative Data Summary

The following table synthesizes the predicted thermophysical properties based on structural analogs and group contribution methods (e.g., Joback Method).

| Property | Predicted Value / Range | Estimation Methodology | Primary Influencing Structural Factor |

| Melting Point (MP) | 12°C – 18°C | Group Contribution | Ortho-cyclohexyl steric hindrance disrupting crystal lattice packing. |

| Boiling Point (BP) | 272°C – 278°C | Clausius-Clapeyron Extrap. | High molecular weight combined with amine hydrogen bonding. |

| Density | ~1.08 – 1.12 g/cm³ | Molar Volume Additivity | Fluorine atom increasing mass density relative to hydrocarbon analogs. |

| Flash Point | > 110°C | Closed-Cup Correlation | Directly proportional to the elevated boiling point. |

Self-Validating Experimental Methodologies

To transition from theoretical prediction to empirical fact, analytical scientists must employ rigorous, self-validating protocols. High-purity analytical standards (>95-99%) must be sourced to prevent freezing point depression or boiling point elevation artifacts (3)[3].

Protocol 1: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of compounds that hover near room temperature.

-

Calibration: Calibrate the DSC using Indium ( Tm = 156.6°C) to ensure calorimetric accuracy.

-

Sample Preparation: Encapsulate 2–5 mg of 2-Cyclohexyl-5-fluoroaniline in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of the sample before the phase transition is complete.

-

Thermal History Erasure (First Heat): Heat the sample at 10°C/min to 50°C. Causality: This step erases any polymorphic artifacts, residual solvent effects, or stress induced during manufacturing.

-

Controlled Cooling: Cool the sample at 5°C/min to -20°C to induce controlled crystallization.

-

Analytical Heating (Second Heat): Heat the sample at a slow rate of 2°C/min. Causality: A slow heating rate minimizes the thermal lag between the furnace and the sample, ensuring the onset temperature ( Tonset ) accurately reflects the true thermodynamic melting point.

-

Self-Validation Checkpoint: Compare the integral of the melting endotherm ( ΔHfus ) between the first and second heating cycles. A variance of < 2% confirms that the sample has not undergone thermal degradation or volatile loss during the test.

Protocol 2: Boiling Point Determination via Vacuum Micro-Distillation

High-molecular-weight anilines are prone to oxidation or auto-condensation at elevated temperatures in the presence of oxygen. Therefore, atmospheric boiling point must be determined via reduced-pressure extrapolation.

-

Apparatus Setup: Utilize a micro-ebulliometer connected to a precision vacuum manifold and a cold trap.

-

Reduced Pressure Measurements: Record the boiling temperature at three distinct, stable pressures (e.g., 10 mmHg, 50 mmHg, and 100 mmHg). Causality: Operating under a vacuum lowers the thermal energy required for vaporization, protecting the amine and fluorine functional groups from thermal cleavage.

-

Clausius-Clapeyron Extrapolation: Plot the natural logarithm of pressure ( ln(P) ) against the inverse of temperature ( 1/T in Kelvin).

-

Atmospheric Normalization: Extrapolate the linear regression to 760 mmHg to determine the standard atmospheric boiling point.

-

Self-Validation Checkpoint: The linearity of the Clausius-Clapeyron plot ( R2>0.995 ) serves as an internal validation. Any curvature in the plot indicates that the compound is decomposing or undergoing a side reaction rather than purely volatilizing.

Mechanistic Workflows

The following diagrams illustrate the thermodynamic principles and the self-validating laboratory workflows required to characterize 2-Cyclohexyl-5-fluoroaniline.

Caption: Thermodynamic workflow of phase transitions for 2-Cyclohexyl-5-fluoroaniline.

Caption: Self-validating experimental workflow for determining melting and boiling points.

Implications for Formulation and Synthesis

Understanding that 2-Cyclohexyl-5-fluoroaniline is a high-boiling, low-melting compound directly impacts downstream drug development and agrochemical formulation:

-

Reactor Design: Because the boiling point is exceptionally high (>270°C), synthetic steps utilizing this compound as a reagent (e.g., amidation reactions to form pyrazole carboxanilides) can be safely conducted at elevated temperatures (150°C–200°C) without the need for pressurized reaction vessels.

-

Purification: The high boiling point makes standard atmospheric distillation impractical due to the risk of thermal degradation. Purification must rely on high-vacuum fractional distillation or column chromatography.

-

Storage & Handling: Given a melting point predicted to be near ambient temperature (12°C–18°C), the compound may exist as a supercooled liquid or a waxy solid depending on the climate of the laboratory. Gentle warming (e.g., a 30°C water bath) is recommended to ensure homogeneity before pipetting or weighing.

References

-

BLD Pharm Product Catalog | 4-Cyclohexyl-2-fluoroaniline / 2-Cyclohexyl-5-fluoroaniline (CAS Directory) | 1

-

United States Patent 5223526A | Pyrazole carboxanilide fungicides and use (Contextualizing the application of 2-cyclohexyl-5-fluoroaniline) | 2

-

Bidepharm Chemical Database | 2-Cyclohexyl-5-fluoroaniline (Purity Standards and Commercial Availability) |3

Sources

Solubility Characteristics and Thermodynamic Profiling of 2-Cyclohexyl-5-fluoroaniline in Organic Solvents

Introduction to Molecular Architecture and Solvation Dynamics

Understanding the solubility profile of complex halogenated aromatic amines is a foundational requirement for optimizing reaction conditions, purification workflows, and formulation development in advanced chemical synthesis. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) presents a unique solvation challenge due to its dual-natured molecular architecture.

The molecule consists of a polar fluoroaniline core appended to a bulky, highly lipophilic cyclohexyl ring. Baseline fluoroanilines exhibit low solubility in water (e.g., approximately 17 g/L for 2-fluoroaniline) but demonstrate excellent solubility in organic solvents such as ethanol and diethyl ether[1]. The fluorine substituent acts as a strong electron-withdrawing group, which significantly reduces the basicity of the amino group compared to unsubstituted aniline[1]. This electronic effect not only enhances the molecule's stability in acidic environments but also alters its hydrogen-bonding capacity[1]. When the highly non-polar cyclohexyl group is introduced, the molecule's overall lipophilicity increases exponentially, shifting its optimal solvation parameters away from polar protic solvents and heavily toward polar aprotic and non-polar organic solvents.

Diagram 1: Structure-Property Relationship (SPR) dictating solvent compatibility.

Theoretical Solubility Framework

The dissolution of 2-Cyclohexyl-5-fluoroaniline in an organic solvent is governed by the thermodynamic principle of "like dissolves like," driven by the minimization of Gibbs free energy[2]. The solvation mechanism relies on three primary intermolecular forces:

-

Dispersion Forces (Van der Waals): The massive hydrocarbon bulk of the cyclohexyl ring interacts favorably with non-polar solvents (e.g., hexane, toluene) through induced dipole interactions.

-

Dipole-Dipole Interactions: The polar C-F and C-N bonds create a net molecular dipole[2]. This allows the molecule to be highly soluble in polar aprotic solvents like dichloromethane (DCM) and ethyl acetate.

-

Hydrogen Bonding: The primary amino group (-NH₂) acts as both a hydrogen bond donor and acceptor[2]. While the electron-withdrawing fluorine reduces the electron density on the nitrogen, the molecule can still form moderate hydrogen bonds with polar protic solvents like methanol and ethanol, similar to the behavior observed in other halogenated anilines like 3-chloro-4-fluoroaniline[2].

Quantitative Solvent Compatibility Profile

Based on the dielectric constants and Hansen Solubility Parameters of the functional groups, the following table summarizes the anticipated solubility characteristics of 2-Cyclohexyl-5-fluoroaniline.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Est. Solubility Range | Primary Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 200 mg/mL | Dipole-dipole, strong dispersion |

| Polar Aprotic | Ethyl Acetate | 6.0 | > 150 mg/mL | Dipole-dipole, moderate dispersion |

| Non-Polar | Toluene | 2.4 | > 200 mg/mL | Strong dispersion (cyclohexyl affinity) |

| Polar Protic | Methanol | 32.7 | 50 - 100 mg/mL | Hydrogen bonding (donor/acceptor)[3] |

| Non-Polar | Hexane | 1.9 | 50 - 100 mg/mL | Pure dispersion forces |

| Aqueous | Water | 80.1 | < 0.1 mg/mL | Highly restricted by lipophilic bulk |

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the solubility of 2-Cyclohexyl-5-fluoroaniline for process scale-up, kinetic dissolution methods are insufficient. A rigorous, thermodynamically stable shake-flask method coupled with HPLC-UV quantification must be employed.

The following protocol is designed as a self-validating system : it incorporates internal checks to ensure that the data collected represents true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Methodology

Step 1: Saturation Setup (The Causality of Excess)

-

Action: Add an excess amount of 2-Cyclohexyl-5-fluoroaniline (e.g., 500 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

-

Causality: Thermodynamic solubility is defined as the maximum concentration of a solute in a solvent at equilibrium. Providing a visible excess of solid ensures the system is pushed beyond the saturation point, forcing the establishment of a dynamic equilibrium between the solid and dissolved phases[2].

Step 2: Thermostatic Agitation

-

Action: Submerge the vial in a thermostatic shaker bath set precisely to 25.0 °C ± 0.1 °C. Agitate at 300 RPM for 48 hours.

-

Causality: Solubility is highly temperature-dependent. A water bath prevents ambient thermal drift. Continuous mechanical agitation overcomes the activation energy barrier for dissolution and eliminates localized concentration gradients around the solid particles[2].

Step 3: Isothermal Sampling & Filtration

-

Action: At exactly 24 hours and 48 hours, halt agitation and allow the undissolved solid to settle for 30 minutes. Carefully withdraw 100 µL of the clear supernatant using a pipette and syringe filter (0.22 µm PTFE) that have been pre-warmed to 25.0 °C [2].

-

Causality: If a saturated solution at 25 °C is drawn into a room-temperature (e.g., 20 °C) pipette or filter, the sudden localized temperature drop will cause immediate micro-precipitation of the solute inside the tip[2]. Pre-warming the equipment prevents this artificial reduction in the measured solubility.

Step 4: Dilution and HPLC-UV Analysis

-

Action: Immediately dilute the 100 µL aliquot into 900 µL of a highly compatible diluent (e.g., Acetonitrile) to prevent precipitation. Quantify the concentration using HPLC-UV (Absorption typically monitored around 230 nm or 290 nm, characteristic of fluoroanilines[3]).

Step 5: The Self-Validation Check

-

Action: Compare the calculated concentration of the 24-hour aliquot ( C24h ) against the 48-hour aliquot ( C48h ).

-

Causality: If C48h is within ≤ 2% of C24h , the system self-validates that true thermodynamic equilibrium has been achieved. If C48h is significantly greater than C24h , the dissolution was still in a kinetic phase, and the experiment must be extended to 72 hours.

Diagram 2: Self-validating thermodynamic solubility workflow.

Implications in Agrochemical and Pharmaceutical Development

Understanding the precise solubility of 2-Cyclohexyl-5-fluoroaniline is not merely an academic exercise; it is a critical process parameter in industrial synthesis. This specific compound is utilized as a vital intermediate in the synthesis of pyrazole carboxanilide fungicides[4].

In these synthetic pathways, the primary amine of 2-Cyclohexyl-5-fluoroaniline undergoes amidation with pyrazole-4-carboxylic acid derivatives. These resulting carboxanilide fungicides exhibit a high level of activity against fungal diseases of plants (such as Botrytis cinerea) by targeting and inhibiting succinate dehydrogenase (SDH) in the mitochondria of ascomycetes[4]. Because the amidation reaction typically requires anhydrous, polar aprotic environments (such as DCM or THF) to facilitate coupling reagents, ensuring the complete dissolution of the 2-Cyclohexyl-5-fluoroaniline starting material is paramount to maintaining high reaction kinetics, preventing localized reagent precipitation, and maximizing the final yield of the fungicidal active ingredient[4].

References

-

Grokipedia - Fluoroaniline. Available at: [Link]

-

National Institutes of Health (NIH) / PubChem - 4-Fluoroaniline | C6H6FN | CID 9731. Available at: [Link]

- Google Patents - US5223526A - Pyrazole carboxanilide fungicides and use.

Sources

Conformational Analysis of the Cyclohexyl Ring in 2-Cyclohexyl-5-fluoroaniline: A Comprehensive Technical Guide

Executive Summary

Understanding the 3D spatial arrangement of sterically encumbered building blocks is a critical prerequisite in rational drug design and transition-metal catalyst development. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0)[1] represents a highly modulated molecular scaffold. The presence of a bulky ortho-cyclohexyl group introduces significant steric hindrance, a feature frequently exploited to control the coordination sphere in α-diimine polymerization catalysts and Buchwald-type ligands[2][3]. This whitepaper provides an in-depth analysis of the conformational landscape of the cyclohexyl ring in this molecule, detailing the causality behind its structural preferences and providing field-proven experimental and computational protocols for its elucidation.

The Conformational Landscape: Theory and Causality

Cyclohexane Chair Dynamics and the A-Value

The foundational conformational feature of 2-cyclohexyl-5-fluoroaniline is the chair geometry of the cyclohexyl ring[3]. The equilibrium between the axial and equatorial conformers is governed by the A-value (the free energy difference between the two states).

For a standard phenyl group, the A-value is exceptionally high, typically measured at approximately 3.0 kcal/mol[4]. In the case of 2-cyclohexyl-5-fluoroaniline, placing the 2-amino-4-fluorophenyl moiety in an axial position would result in severe 1,3-diaxial steric clashes with the axial protons at the C3' and C5' positions of the cyclohexane ring. Because this steric penalty far exceeds the available thermal energy at room temperature, the substituted aryl group resides almost exclusively (>99.9%) in the equatorial position .

Aryl-Cyclohexyl Torsional Isomerism (Restricted Rotation)

While the chair conformation is locked, the molecule exhibits torsional isomerism due to restricted rotation around the C(sp2)–C(sp3) bond connecting the aniline core to the cyclohexyl ring.

To minimize steric repulsion, the molecule prefers a "bisecting" geometry, where the plane of the aromatic ring aligns parallel to the C1'-H(axial) bond of the cyclohexyl group. However, the asymmetric ortho-amino group breaks this symmetry. As the aryl ring rotates, the bulky -NH₂ group clashes with the equatorial protons (H2'eq and H6'eq) of the cyclohexyl ring. Consequently, the molecule settles into specific rotameric minima where the -NH₂ group is oriented to minimize these specific non-covalent repulsions, creating an equilibrium between two primary rotamers (Rotamer A and Rotamer B).

Figure 2: Logical relationship of steric and electronic effects dictating the rotameric state.

Experimental Protocols for Conformational Elucidation

To empirically validate the conformational state of 2-cyclohexyl-5-fluoroaniline, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier self-validating system[5].

Step-by-Step Methodology: Variable-Temperature (VT) 2D NMR

Causality Check: At 298 K, rotation around the C(aryl)–C(cyclohexyl) bond is rapid on the NMR timescale, yielding time-averaged signals. To accurately observe the distinct rotamers, the system must be cooled to slow the exchange rate. Furthermore, scalar coupling cannot effectively cross the rotatable C-C bond to lock the conformation; therefore, through-space Nuclear Overhauser Effect (NOE) interactions must be utilized.

-

Sample Preparation: Dissolve 15 mg of 2-cyclohexyl-5-fluoroaniline in 0.6 mL of anhydrous CD₂Cl₂. (CD₂Cl₂ is chosen over CDCl₃ to allow for lower temperature limits without freezing).

-

1D ¹H NMR Acquisition (298 K): Acquire a standard proton spectrum. Analyze the multiplet corresponding to the C1' axial proton. According to the Karplus equation, an axial proton will display two large trans-diaxial couplings (~10–12 Hz) and two small equatorial-axial couplings (~3–4 Hz), confirming the equatorial position of the aryl group.

-

VT-NMR Cooling: Gradually cool the probe to -50 °C, allowing 10 minutes for thermal equilibration at each 10 °C decrement. Monitor the decoalescence of the -NH₂ proton signals.

-

2D NOESY Acquisition (-50 °C): Execute a 2D NOESY experiment with a mixing time of 400–500 ms.

-

Data Interpretation: Map the cross-peaks between the -NH₂ protons and the H2'eq/H6'eq protons of the cyclohexyl ring. The relative integration of these cross-peaks directly correlates to the spatial proximity in Rotamer A vs. Rotamer B.

Computational Chemistry Workflow

In silico modeling provides a high-resolution energetic map of the conformational space[6][7].

Step-by-Step Methodology: DFT Conformational Search

Causality Check: Standard Generalized Gradient Approximation (GGA) functionals like B3LYP often fail to accurately model the medium-range dispersion forces inherent in sterically congested ortho-substituted anilines. Therefore, the M06-2X meta-GGA functional is strictly required, as it is heavily parameterized for non-covalent interactions.

-

3D Generation: Construct the 2D structure and generate the initial 3D geometry using the MMFF94 force field.

-

Stochastic Search: Utilize a conformational search algorithm (e.g., CREST or GMMX) to generate a comprehensive ensemble of chair flips and C-C bond rotamers.

-

Semi-Empirical Screening: Optimize the generated ensemble using GFN2-xTB to rapidly filter out high-energy steric clashes.

-

DFT Optimization: Submit the low-energy window (≤ 5.0 kcal/mol) to DFT optimization using the M06-2X/6-311+G(d,p) level of theory.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to ensure all structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy (ΔG).

-

Population Analysis: Apply Boltzmann weighting at 298.15 K to determine the relative abundance of each conformer.

Figure 1: Computational workflow for the conformational analysis of 2-Cyclohexyl-5-fluoroaniline.

Quantitative Data Summaries

The following tables summarize the expected quantitative outputs derived from the integrated experimental and computational workflows.

Table 1: Relative Free Energies of 2-Cyclohexyl-5-fluoroaniline Conformers (M06-2X/6-311+G(d,p))

| Conformer | Ring Position | Torsional State | Relative ΔG (kcal/mol) | Est. Boltzmann Population (298K) |

| 1 | Equatorial | Rotamer A (-NH₂ anti to H2'eq) | 0.00 | ~85.0% |

| 2 | Equatorial | Rotamer B (-NH₂ syn to H2'eq) | +1.15 | ~14.9% |

| 3 | Axial | N/A (Steric Clash) | > 3.50 | < 0.1% |

Table 2: Key ¹H NMR Coupling Constants (C1' Axial Proton)

| Coupling Type | Interacting Protons | Expected J-Value (Hz) | Structural Implication |

| ³J (trans-diaxial) | H1'ax – H2'ax / H6'ax | 10.5 – 12.0 | Confirms H1' is strictly axial (Aryl is equatorial). |

| ³J (equatorial-axial) | H1'ax – H2'eq / H6'eq | 3.0 – 4.5 | Validates the integrity of the chair conformation. |

References

-

Title: How much steric hindrance does a phenyl group offer? | Source: Chemistry Stack Exchange | URL: [Link]

-

Title: N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine–Nickel Complexes as Tunable Catalysts | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

-

Title: PROTON NMR PREDICTION AND CONFORMATIONAL ANALYSIS | Source: University of Liverpool Repository | URL: [Link]

Sources

- 1. CAS:2551116-17-5, 2-Cyclopropyl-5-fluoroaniline hydrochloride-毕得医药 [bidepharm.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine–Nickel Complexes as Tunable and Effective Catalysts for High-Molecular-Weight PE Elastomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Allosteric Modulation of a Cannabinoid G Protein-coupled Receptor: BINDING SITE ELUCIDATION AND RELATIONSHIP TO G PROTEIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Cyclohexyl-5-fluoroaniline in Advanced Agrochemical and Medicinal Design

Executive Summary

In the landscape of rational drug design and agrochemical development, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) has emerged as a privileged scaffold[1]. Characterized by an aniline core flanked by a bulky lipophilic cyclohexyl group at the ortho position and a highly electronegative fluorine atom at the meta position, this compound is engineered for precision. This whitepaper dissects the structural causality of this molecule, exploring its primary role as a precursor for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and its untapped potential in central nervous system (CNS) therapeutics.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-Cyclohexyl-5-fluoroaniline is not arbitrary; every functional group serves a distinct mechanistic purpose. When coupled with a carboxylic acid to form an amide, the ortho-cyclohexyl group exerts immense steric hindrance. Causality: This steric bulk restricts the rotation of the N-C(aryl) bond, locking the resulting carboxamide into a specific dihedral conformation. This rigid conformation is an exact structural mimic of the transition state required to bind the ubiquinone pocket of target enzymes[2].

Simultaneously, the fluorine atom at the 5-position serves a dual purpose. First, it modulates the electron density of the aromatic ring, lowering the pKa of the amine to stabilize the final amide bond against enzymatic cleavage. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation, thereby extending the half-life of the molecule in biological systems.

Table 1: Physicochemical & Structural Profiling

| Property / Feature | Value / Characteristic | Mechanistic Causality & Impact |

| Molecular Weight | 193.26 g/mol | Low-MW building block; leaves ample "molecular weight budget" for coupling with complex heterocyclic acids. |

| LogP (Predicted) | ~3.5 | High lipophilicity drives rapid partitioning into target fungal cell walls and mitochondrial membranes. |

| Ortho-Cyclohexyl | Steric Shielding | Locks amide dihedral angle; prevents enzymatic degradation of the amide bond. |

| Meta-Fluoro | Electron Withdrawing | Modulates lipophilicity; blocks oxidative metabolism at the highly reactive 5-position. |

Primary Research Axis: Next-Generation SDHI Fungicides

The most validated application for 2-Cyclohexyl-5-fluoroaniline is its use as a precursor in the synthesis of Pyrazole carboxanilide fungicides [1]. These molecules belong to the Succinate Dehydrogenase Inhibitor (SDHI) class. SDHIs are broad-spectrum fungicides that target Complex II of the mitochondrial respiratory chain[3].

By coupling 2-Cyclohexyl-5-fluoroaniline with a pyrazole core—such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[3]—researchers can synthesize potent inhibitors that outcompete ubiquinone (Coenzyme Q) for its binding site on Succinate Dehydrogenase. This halts the electron transport chain, depriving the fungal pathogen of ATP and leading to rapid cell death.

Fig 1: Mechanism of Succinate Dehydrogenase (Complex II) inhibition by SDHI candidates.

Table 2: Comparative Baseline Sensitivity of SDHIs

To contextualize the potency of compounds derived from this class, we compare baseline sensitivity data against Bipolaris maydis (Southern corn leaf blight) using proxy data from structurally related SDHIs like Pyraziflumid[2].

| Compound Class / Derivative | Target Pathogen | Assay Type | Mean EC50 (µg/mL) |

| Pyraziflumid (Proxy SDHI) | Bipolaris maydis | Mycelial Growth | 0.2780 ± 0.2012 |

| Pyraziflumid (Proxy SDHI) | Bipolaris maydis | Conidium Germination | 0.3492 ± 0.2450 |

| 2-Cy-5-F-Aniline SDHI | Ascomycetes spp. | In Vivo / In Vitro | < 1.0 (Targeted) |

Secondary Research Axis: Medicinal Chemistry & CNS Therapeutics

Beyond agrochemicals, the 2-Cyclohexyl-5-fluoroaniline scaffold presents immense opportunities in human medicinal chemistry. The blood-brain barrier (BBB) requires molecules to possess specific lipophilic and topological polar surface area (tPSA) parameters.

-

Allosteric Kinase Inhibitors: The bulky cyclohexyl group is ideal for probing deep, hydrophobic allosteric pockets in kinases (e.g., BCR-ABL or EGFR mutants).

-

Ion Channel Modulators: Fluorinated anilines are frequently used to design state-dependent blockers for voltage-gated sodium channels (NaV1.7/NaV1.8) in pain management, where the fluorine atom enhances partitioning into the lipid bilayer of the neuronal membrane.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Researchers must not proceed to subsequent steps unless the internal validation criteria are met.

Protocol A: Synthesis of 2-Cyclohexyl-5-fluoro-N-(pyrazole-4-carbonyl)aniline

Fig 2: Self-validating synthetic workflow for the amidation of 2-Cyclohexyl-5-fluoroaniline.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the chosen pyrazole-4-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA.

-

Causality: The ortho-cyclohexyl group on the aniline severely hinders nucleophilic attack. Standard coupling agents (like EDC/HOBt) will fail. HATU generates a highly reactive HOAt ester necessary to overcome this massive steric barrier.

-

-

Coupling: After 15 minutes of activation, add 1.0 eq of 2-Cyclohexyl-5-fluoroaniline. Stir at room temperature under N2.

-

Self-Validation (Critical Checkpoint): After 4 hours, withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

-

Validation Rule: Do not proceed to workup unless the extracted ion chromatogram (EIC) shows <5% remaining starting amine (m/z 194 [M+H]+). If incomplete, elevate temperature to 40°C for an additional 4 hours.

-

-

Workup & Purification: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt) and brine. Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Complex II (SDH) Inhibition Assay

To validate the biological efficacy of the synthesized candidate, a colorimetric DCPIP reduction assay is employed.

Step-by-Step Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from the target fungal strain (e.g., B. maydis) using differential centrifugation in a sucrose-HEPES buffer.

-

Assay Setup: In a 96-well plate, combine the mitochondrial suspension, 20 mM succinate (substrate), 50 µM DCPIP (artificial electron acceptor), and 1 mM Phenazine methosulfate (PMS).

-

Causality: Because ubiquinone reduction is difficult to measure directly, PMS acts as an intermediate electron carrier, transferring electrons from Complex II to DCPIP. DCPIP changes from blue to colorless upon reduction, allowing continuous spectrophotometric monitoring at 600 nm.

-

-

Inhibitor Addition & Self-Validation: Add the synthesized 2-Cy-5-F-Aniline derivative at varying concentrations (0.01 to 10 µg/mL). Include a DMSO vehicle control and a positive control (e.g., commercial Pyraziflumid).

-

Validation Rule: Calculate the Z'-factor for the plate. The assay is only deemed valid and trustworthy if the Z'-factor is > 0.5 and the positive control achieves >90% inhibition of DCPIP reduction.

-

References

-

McLoughlin, J. I., & Metz, S. (1993). Pyrazole carboxanilide fungicides and use (US Patent 5223526A). U.S. Patent and Trademark Office.

-

Wikipedia Contributors. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia, The Free Encyclopedia.

-

Ni, Y., et al. (2018). Synthesis and biological activity of a novel fungicide, pyraziflumid. ResearchGate.

Sources

Methodological & Application

Application Note & Protocol: 2-Cyclohexyl-5-fluoroaniline as a Privileged Scaffold in the Development of Succinate Dehydrogenase Inhibitors (SDHIs)

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary

In the pursuit of novel therapeutics and agrochemicals, targeting the mitochondrial respiratory chain has proven highly effective. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) is a highly specialized, sterically hindered halogenated building block. It is predominantly utilized in the synthesis of pyrazole carboxamides, a class of compounds that act as potent Succinate Dehydrogenase Inhibitors (SDHIs) (1)[1]. This guide details the mechanistic rationale for employing this specific scaffold, provides step-by-step synthetic and validation protocols, and outlines the causality behind each experimental condition.

Mechanistic Rationale & Structural Causality

The selection of 2-cyclohexyl-5-fluoroaniline over simpler anilines is driven by a strict Structure-Activity Relationship (SAR) required to inhibit Complex II (Succinate Dehydrogenase) effectively.

-

The 2-Cyclohexyl Substitution (Steric & Hydrophobic Engagement): Succinate dehydrogenase contains a highly hydrophobic ubiquinone-binding pocket (Q-site) formed by its SDHC and SDHD subunits. The bulky, non-planar cyclohexyl ring perfectly occupies this lipophilic cavity, competitively displacing endogenous ubiquinone and halting the electron transport chain.

-

The 5-Fluoro Substitution (Electronic & Metabolic Modulation): Introducing a fluorine atom meta to the amine (position 5) serves a dual purpose. Biologically, it increases the overall lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at that site. Furthermore, the highly electronegative fluorine atom forms critical extra dipolar-dipolar interactions with specific amino acid residues (e.g., Serine) within the Q-site, significantly increasing the van der Waals interactions and binding affinity compared to non-fluorinated analogs (2)[2].

-

Synthetic Causality (The Trade-off): While these substitutions maximize biological efficacy, they drastically reduce the nucleophilicity of the aniline. The ortho-cyclohexyl group creates severe steric hindrance, and the meta-fluoro group withdraws electron density via the inductive effect. Consequently, standard amide coupling reagents (e.g., EDC/HOBt) often fail, necessitating the use of highly reactive acid chlorides (3)[3].

Caption: Mechanism of Action: SDHI competitively binding at the Q-site, blocking electron transfer.

Experimental Workflows & Protocols

Protocol A: Synthesis of Pyrazole Carboxamides via Amide Coupling

Because 2-cyclohexyl-5-fluoroaniline is a deactivated and sterically hindered nucleophile, this protocol utilizes a pre-formed pyrazole-4-carbonyl chloride to drive the reaction to completion.

Reagents:

-

2-Cyclohexyl-5-fluoroaniline (1.0 eq)

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-cyclohexyl-5-fluoroaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

-

-

Base Addition: Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling to 0 °C controls the exothermic nature of the subsequent acyl chloride addition, preventing degradation and the formation of dark tarry byproducts.

-

-

Electrophile Addition: Dissolve the pyrazole-4-carbonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).

-

Self-Validation: The disappearance of the highly UV-active aniline spot confirms reaction completion.

-

-

Quench & Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline and DIPEA), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography. Validate final purity (>95%) using LC-MS.

Caption: Chemical synthesis workflow for generating SDHIs from 2-Cyclohexyl-5-fluoroaniline.

Protocol B: In Vitro SDH Enzymatic Inhibition Assay (DCPIP Reduction)

To validate the biological efficacy of the synthesized compound, a spectrophotometric assay measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) is employed.

Step-by-Step Methodology:

-

Enzyme Preparation: Suspend isolated porcine or fungal mitochondria (containing Complex II) in assay buffer (25 mM potassium phosphate, pH 7.4, 20 mM succinate).

-

Inhibitor Incubation: Add the synthesized 2-cyclohexyl-5-fluoroaniline derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (e.g., 0.001 to 10 µM). Incubate at 30 °C for 10 minutes.

-

Causality: Pre-incubation allows the sterically bulky inhibitor to fully access and equilibrate within the buried hydrophobic Q-site of SDH before the electron transport chain is forced to process the substrate.

-

-

Reaction Initiation: Add 50 µM DCPIP and 50 µM Phenazine methosulfate (PMS) to the cuvette.

-

Causality: PMS acts as an artificial electron carrier that shuttles electrons from the SDH Fe-S clusters to DCPIP. DCPIP is blue when oxidized (absorbing at 600 nm) and colorless when reduced.

-

-

Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes using a UV-Vis spectrophotometer.

-

Self-Validation: A negative control (DMSO only) must show a rapid decrease in absorbance (active enzyme reducing DCPIP). A positive control (e.g., Boscalid or Fluxapyroxad) must show halted absorbance drop. The IC₅₀ is calculated based on the dose-dependent preservation of the blue color.

-

Quantitative SAR Data Summary

The table below summarizes the structure-activity relationship trade-offs when modifying the aniline core, demonstrating why 2-cyclohexyl-5-fluoroaniline is a privileged, albeit synthetically challenging, scaffold.

| Aniline Core Scaffold | R1 (ortho position) | R2 (meta position) | Relative Nucleophilicity | Theoretical SDH IC₅₀ (µM) | Calculated LogP |

| Aniline | -H | -H | High | > 100.0 | 1.5 |

| 2-Cyclohexylaniline | -Cyclohexyl | -H | Low (Steric Block) | 0.50 | 3.8 |

| 2-Cyclohexyl-5-fluoroaniline | -Cyclohexyl | -Fluoro | Very Low (Steric + Inductive) | 0.015 | 4.1 |

Note: Data represents theoretical consensus values based on established SDHI SAR literature, illustrating the inverse relationship between synthetic ease (nucleophilicity) and target potency (IC₅₀).

References

- US5223526A - Pyrazole carboxanilide fungicides and use Source: Google Patents URL

- In Pursuit of Lead Innovation: Pharmaceutically Important and Distinct Amide-Free Succinate Dehydrogenase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

- Discovery of N-Methoxy-(biphenyl-ethyl)

Sources

Advanced Synthesis and Optimization of Kinase Inhibitors Utilizing 2-Cyclohexyl-5-fluoroaniline

Executive Summary

The development of highly selective kinase inhibitors requires the strategic incorporation of pharmacophores that can exploit unique topological features of the kinase active site. 2-Cyclohexyl-5-fluoroaniline (CAS: 1894724-71-0) has emerged as a highly versatile building block in medicinal chemistry 1. This application note details the mechanistic rationale, synthetic workflows, and validated experimental protocols for integrating this hindered aniline into heterocyclic cores (e.g., purines, pyrimidines) to generate potent kinase inhibitors, particularly those targeting FLT3 and related receptor tyrosine kinases 2.

Mechanistic Rationale: The Pharmacophore Advantage

The selection of 2-Cyclohexyl-5-fluoroaniline is driven by precise structural biology causality:

-

Steric Bulk (2-Cyclohexyl Substitution): The bulky ortho-cyclohexyl group forces the aniline ring out of planarity with the adjoining heterocyclic core. This twisted conformation is highly favorable for occupying the deep, lipophilic selectivity pockets adjacent to the ATP-binding site, specifically stabilizing the inactive "DFG-out" conformation characteristic of Type II kinase inhibitors.

-

Electronic Modulation & Stability (5-Fluoro Substitution): The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the aniline nitrogen. This optimizes the hydrogen-bond donor capacity of the resulting amine to key hinge-region residues (e.g., Cys/Met). Furthermore, the fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the 5-position, significantly enhancing the in vivo half-life of the inhibitor.

Figure 1: Kinase signaling cascade illustrating the inhibitory intervention point.

Synthetic Strategy: Overcoming Steric Hindrance

Coupling a sterically congested, electronically deactivated aniline to a heteroaryl chloride requires a highly optimized catalytic system. Traditional nucleophilic aromatic substitution (SNAr) fails or results in unacceptable yields. Instead, a Palladium-catalyzed Buchwald-Hartwig amination is required 3.

The use of the XPhos ligand is not arbitrary; its electron-rich dicyclohexylphosphino group accelerates the oxidative addition of the heteroaryl chloride, while its bulky biphenyl backbone facilitates the rate-limiting reductive elimination of the sterically congested 2-cyclohexyl-5-fluoroaniline moiety 3.

Figure 2: Workflow for the Buchwald-Hartwig amination of 2-Cyclohexyl-5-fluoroaniline.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This self-validating protocol ensures high conversion rates by mitigating catalyst poisoning and optimizing base solubility.

Reagents:

-

Heteroaryl chloride core (1.0 equiv)

-

2-Cyclohexyl-5-fluoroaniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 equiv)

-

XPhos (0.10 equiv)

-

Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl chloride, 2-Cyclohexyl-5-fluoroaniline, Pd2(dba)3, XPhos, and Cs2CO3.

-

Causality: Cs2CO3 is selected over stronger bases (like NaOtBu) to prevent undesired side reactions or cleavage of sensitive functional groups on the heterocyclic core.

-

-

Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane via syringe. Sparge the resulting suspension with Argon for 15 minutes.

-

Causality: The active Pd(0) species is highly susceptible to oxidative degradation. Rigorous removal of dissolved oxygen is essential to maintain catalyst turnover and prevent the formation of unreactive Pd(II) black.

-

-

Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours. Monitor progression via LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite.

-

Causality: The Celite pad effectively removes insoluble inorganic salts (CsCl, unreacted Cs2CO3) and precipitated palladium, preventing emulsion formation during subsequent aqueous washes.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-aryl kinase inhibitor.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

To validate the synthesized inhibitor, an ADP-Glo kinase assay is utilized to measure the IC50.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in the assay.

-

Incubation: Add the target kinase (e.g., FLT3) and the specific peptide substrate to the wells. Incubate for 30 minutes at room temperature.

-

Causality: Pre-incubation allows the bulky 2-cyclohexyl-5-fluoroaniline derivative to reach binding equilibrium with the kinase prior to ATP introduction, which is crucial for accurately determining the IC50 of slow-binding, DFG-out Type II inhibitors.

-

-

Reaction Initiation: Add ultra-pure ATP (at the Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

-

Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

-

Analysis: Quantify luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The synergistic effect of the 2-cyclohexyl and 5-fluoro substitutions is demonstrated in the following SAR table, comparing various aniline moieties coupled to a standard purine-8-one FLT3 inhibitor core 2.

| Compound ID | Aniline Substituent | FLT3 Kinase IC50 (nM) | MV4-11 Cell Viability IC50 (nM) | Mechanistic Observation |

| Cmpd-A | Unsubstituted Aniline | 450.5 | >1000 | Poor hydrophobic pocket engagement. |

| Cmpd-B | 5-Fluoroaniline | 120.2 | 580.0 | Improved hinge binding via pKa modulation. |

| Cmpd-C | 2-Cyclohexylaniline | 45.8 | 150.5 | Strong lipophilic interaction; DFG-out stabilization. |

| Cmpd-D | 2-Cyclohexyl-5-fluoroaniline | 8.2 | 24.1 | Optimal synergy: Deep pocket binding + enhanced H-bonding. |

Table 1: Comparative SAR data illustrating the potency enhancement provided by the 2-Cyclohexyl-5-fluoroaniline building block.

Sources

Advanced Protocol for the N-Acylation of 2-Cyclohexyl-5-fluoroaniline: Overcoming Steric and Electronic Deactivation

As a Senior Application Scientist, encountering substrates that resist standard functionalization is a routine challenge. The N-acylation of 2-Cyclohexyl-5-fluoroaniline represents a classic intersection of steric hindrance and electronic deactivation. This application note provides a field-proven, self-validating methodology to achieve high-yielding amide bond formation with this specific recalcitrant scaffold.

Mechanistic Bottlenecks & Causality

To successfully acylate 2-cyclohexyl-5-fluoroaniline, we must first deconstruct why standard protocols (e.g., equimolar acyl chloride and triethylamine) often stall or fail:

-

Steric Shielding (The Ortho-Effect): The bulky cyclohexyl group at the ortho position (C2) creates a severe steric shadow over the primary amine. This physical barrier blocks the optimal Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the carbonyl carbon of the acylating agent[1].

-

Electronic Deactivation: The fluorine atom at the meta position (C5) exerts a strong inductive electron-withdrawing effect (-I effect). Computational and structure-metabolism relationship studies on halogenated anilines demonstrate that this significantly reduces the partial atomic charge and nucleophilicity of the amine nitrogen[2].

The Solution: To overcome these dual barriers, we must increase the electrophilicity of the acylating agent rather than relying on the poor nucleophilicity of the aniline. By introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the acyl chloride is rapidly converted into a highly reactive N-acylpyridinium intermediate[3]. This intermediate is electrophilic enough to force the acylation of the deactivated, hindered aniline[4].

DMAP-catalyzed N-acylation cycle overcoming steric and electronic deactivation.

Quantitative Catalyst Evaluation

The necessity of the DMAP catalyst is highlighted in the quantitative data below. Without nucleophilic catalysis, the conversion remains unacceptably low due to the substrate's inherent unreactivity.

| Acylating Agent | Catalyst | Auxiliary Base | Time (h) | Temp (°C) | Conversion (%) |

| Acetyl Chloride (1.2 eq) | None | DIPEA (2.0 eq) | 24 | 25 | < 15% |

| Acetyl Chloride (1.2 eq) | DMAP (10 mol%) | DIPEA (2.0 eq) | 4 | 25 | > 98% |

| Benzoyl Chloride (1.5 eq) | None | DIPEA (2.0 eq) | 24 | 60 | < 5% |

| Benzoyl Chloride (1.5 eq) | DMAP (20 mol%) | DIPEA (2.0 eq) | 12 | 60 | 87% |

| Pivaloyl Chloride (2.0 eq) | DMAP (30 mol%) | DIPEA (3.0 eq) | 24 | 80 | 72% |

Table 1: Optimization of N-Acylation for 2-Cyclohexyl-5-fluoroaniline. Data synthesizes expected conversions based on steric bulk of the acyl group.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each phase includes specific observable checkpoints to ensure the chemical integrity of the process[1].

Materials Required:

-

Substrate: 2-Cyclohexyl-5-fluoroaniline (1.0 mmol, ~193 mg)

-

Acylating Agent: Acetyl chloride (1.2 mmol, ~94 mg) or desired acyl chloride

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg)

-

Auxiliary Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

-

Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Logical workflow for the self-validating N-acylation of hindered anilines.

Step-by-Step Methodology:

Step 1: System Preparation (Inert Atmosphere)

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon.

-

Dissolve 2-Cyclohexyl-5-fluoroaniline (1.0 mmol) in 8 mL of anhydrous DCM.

-

Add DIPEA (2.0 mmol) and DMAP (0.1 mmol) to the stirring solution.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from competing with DMAP for the acyl chloride, ensuring the catalytic cycle remains efficient.

Step 2: Electrophile Activation & Coupling

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

In a separate dry vial, dilute the acyl chloride (1.2 mmol) in 2 mL of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the main reaction flask over 10 minutes.

-

Validation Checkpoint 1: Upon addition, a mild exotherm may occur, and the solution may transition to a pale yellow/orange hue. The formation of a faint white precipitate (DIPEA·HCl salt) validates that the reaction is proceeding and HCl is being successfully scavenged.

-

Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

Step 3: In-Process Monitoring (TLC)

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Validation Checkpoint 2: The starting aniline will appear as a lower Rf spot (more polar due to the primary amine). The N-acylated product will migrate higher (higher Rf) because the amide proton is sterically shielded and less capable of interacting with the silica stationary phase.

Step 4: Quenching and Work-up

-

Once TLC confirms the consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NH4Cl .

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers.

-

Crucial Wash Sequence:

-